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Introduction
DNDI-6148 is a benzoxaborole compound that has shown significant promise as a preclinical

candidate for the treatment of visceral leishmaniasis.[1] Its primary mechanism of action is the

inhibition of the Leishmania cleavage and polyadenylation specificity factor (CPSF3)

endonuclease, an enzyme crucial for the processing of pre-mRNA in the parasite.[2][3]

Although the clinical development of DNDI-6148 has been deprioritized due to preclinical

toxicity signals, its novel mechanism of action makes its analogs valuable candidates for further

investigation.[4]

These application notes provide detailed protocols for robust and reproducible cell-based

assays to screen DNDI-6148 analogs for their efficacy against Leishmania donovani, the

causative agent of visceral leishmaniasis, and to assess their cytotoxicity against mammalian

cells.

Data Presentation: In Vitro Efficacy and Cytotoxicity
of DNDI-6148 and Analogs
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The following tables summarize the in vitro activity of DNDI-6148 and some of its analogs

against Leishmania donovani amastigotes and their cytotoxicity against various mammalian cell

lines. This data serves as a benchmark for the screening of new analogs.

Table 1: Anti-leishmanial Activity of DNDI-6148 and Analogs against Intracellular L. donovani

Amastigotes

Compound L. donovani Strain IC50 (µM) Reference

DNDI-6148 MHOM/IN/80/DD8 2.46 [5]

DNDI-6148 MHOM/ET/67/HU3 1.62 ± 1.07 [5]

DNDI-6148
MHOM/SD/62/1SCL2

D
0.15 [5]

Analog 1 L. infantum 0.047 [2]

Analog 2 L. infantum 0.038 [2]

Analog 3 L. infantum 0.029 [2]

Table 2: Cytotoxicity of DNDI-6148 and Analogs against Mammalian Cell Lines

Compound Cell Line CC50 (µM)
Selectivity
Index (SI =
CC50/IC50)

Reference

DNDI-6148 PMM >38
>15.4 (for DD8

strain)
[6]

DNDI-6148 MRC5 >38
>15.4 (for DD8

strain)
[6]

Analog 1 PMM >38 >808 [2]

Analog 2 PMM >38 >1000 [2]

Analog 3 PMM >38 >1310 [2]

PMM: Primary Mouse Macrophages MRC5: Human lung fibroblast cell line
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Experimental Protocols
Intracellular Leishmania donovani Amastigote Assay in
THP-1 Macrophages
This assay is considered the gold standard for in vitro screening of anti-leishmanial compounds

as it evaluates the efficacy against the clinically relevant intracellular amastigote stage of the

parasite.

Materials:

Leishmania donovani promastigotes (e.g., MHOM/IN/80/DD8)

THP-1 human monocytic cell line

RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), L-

glutamine, and penicillin-streptomycin

Phorbol 12-myristate 13-acetate (PMA)

Test compounds (DNDI-6148 analogs) and control drugs (e.g., Amphotericin B, Miltefosine)

96-well clear-bottom black plates

Resazurin sodium salt

Fluorescence plate reader

Protocol:

THP-1 Cell Differentiation:

Seed THP-1 monocytes at a density of 1 x 10^5 cells/well in a 96-well plate in complete

RPMI-1640 medium.

Add PMA to a final concentration of 50 ng/mL to induce differentiation into macrophages.
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Incubate for 48-72 hours at 37°C in a 5% CO2 incubator until cells become adherent and

macrophage-like.

After incubation, aspirate the PMA-containing medium and wash the adherent

macrophages gently with pre-warmed RPMI-1640.

Infection with Leishmania donovani Promastigotes:

Culture L. donovani promastigotes in M199 medium to stationary phase to enrich for

infective metacyclic forms.

Infect the differentiated THP-1 macrophages with stationary phase promastigotes at a

multiplicity of infection (MOI) of 10:1 (parasites:macrophages).

Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to facilitate parasite-cell

contact.

Incubate for 24 hours at 37°C and 5% CO2 to allow for phagocytosis and transformation of

promastigotes into amastigotes.

After 24 hours, wash the wells gently with pre-warmed RPMI-1640 to remove any non-

internalized promastigotes.

Compound Treatment:

Prepare serial dilutions of the DNDI-6148 analogs and control drugs in complete RPMI-

1640. The final solvent concentration (e.g., DMSO) should be kept below 0.5%.

Add the diluted compounds to the wells containing infected macrophages. Include vehicle-

treated wells as a negative control.

Incubate the plate for 72 hours at 37°C and 5% CO2.

Quantification of Intracellular Amastigotes (Resazurin-based Viability Assay):

After the 72-hour incubation, carefully remove the culture medium.
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Add 100 µL of fresh medium and 20 µL of resazurin solution (0.15 mg/mL in DPBS) to

each well.

Incubate for 4-6 hours at 37°C.

Measure the fluorescence using a plate reader with an excitation wavelength of 560 nm

and an emission wavelength of 590 nm.

The fluorescence intensity is proportional to the number of viable amastigotes.

Data Analysis:

Calculate the percentage of inhibition for each compound concentration relative to the

vehicle control.

Determine the IC50 value (the concentration of the compound that inhibits parasite growth

by 50%) by plotting the percentage of inhibition against the logarithm of the compound

concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay in THP-1 Macrophages
This assay is performed in parallel to the efficacy assay to determine the selectivity of the

DNDI-6148 analogs.

Materials:

THP-1 human monocytic cell line

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin

PMA

Test compounds (DNDI-6148 analogs) and a positive control for cytotoxicity (e.g., digitonin)

96-well clear-bottom black plates

Resazurin sodium salt

Fluorescence plate reader
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Protocol:

THP-1 Cell Differentiation:

Follow the same procedure as described in the intracellular amastigote assay (Protocol 1,

step 1).

Compound Treatment:

Prepare serial dilutions of the DNDI-6148 analogs and control compound in complete

RPMI-1640.

Add the diluted compounds to the wells containing differentiated, uninfected THP-1

macrophages.

Incubate the plate for 72 hours at 37°C and 5% CO2.

Quantification of Cell Viability (Resazurin Assay):

Follow the same procedure as described for the quantification of intracellular amastigotes

(Protocol 1, step 4).

Data Analysis:

Calculate the percentage of cytotoxicity for each compound concentration relative to the

vehicle control.

Determine the CC50 value (the concentration of the compound that reduces cell viability

by 50%) by plotting the percentage of cytotoxicity against the logarithm of the compound

concentration and fitting the data to a dose-response curve.

Calculate the Selectivity Index (SI) as the ratio of CC50 to IC50. A higher SI value

indicates greater selectivity of the compound for the parasite over the host cell.
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Experimental Workflow: Screening DNDI-6148 Analogs
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Caption: Workflow for screening DNDI-6148 analogs.
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Proposed Mechanism of Action of DNDI-6148 Analogs
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Caption: Signaling pathway of DNDI-6148 analogs.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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